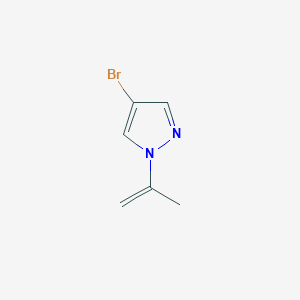
4-Brom-1-Isopropenyl-1H-Pyrazol
Übersicht
Beschreibung
4-Bromo-1-isopropenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family . Pyrazoles are heterocyclic compounds that have a five-membered ring structure containing two nitrogen atoms. The molecular formula of 4-Bromo-1-isopropenyl-1H-pyrazole is C6H7BrN2 .
Synthesis Analysis
The synthesis of 4-Bromo-1-isopropenyl-1H-pyrazole involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular weight of 4-Bromo-1-isopropenyl-1H-pyrazole is 189.05300 . The exact mass is 187.99500 . The molecular structure includes a five-membered ring with two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-isopropenyl-1H-pyrazole include a density of 1.492 g/cm3 and a boiling point of 213.539ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthese von 1,4’-Bipyrazolen
4-Brom-1H-Pyrazol kann als Ausgangsmaterial für die Synthese von 1,4’-Bipyrazolen verwendet werden . Bipyrazole sind eine Klasse von Verbindungen, die für ihre potenziellen Anwendungen in verschiedenen Bereichen untersucht wurden, darunter Materialwissenschaften und pharmazeutische Chemie.
Herstellung von 4-Brom-1-(2-Chlorethyl)-1H-Pyrazol
Diese Verbindung kann auch zur Herstellung von 4-Brom-1-(2-Chlorethyl)-1H-Pyrazol verwendet werden . Dieses Derivat könnte möglicherweise in weiteren chemischen Reaktionen zur Synthese anderer komplexer Moleküle verwendet werden.
Synthese von biologisch aktiven Verbindungen
4-Brom-1H-Pyrazol wird bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet . Diese Verbindungen könnten potenzielle Anwendungen in der Arzneimittelforschung und -entwicklung haben.
Hemmung der Leberalkoholdehydrogenase
Es wurde gezeigt, dass 4-Brom-1H-Pyrazol als Hemmstoff der Leberalkoholdehydrogenase wirken kann . Dieses Enzym spielt eine entscheidende Rolle im Stoffwechsel von Alkohol im Körper. Daher könnten Hemmstoffe dieses Enzyms möglicherweise zur Behandlung alkoholbedingter Störungen eingesetzt werden.
Synthese von Inhibitoren
Diese Verbindung wird auch bei der Synthese verschiedener Inhibitoren verwendet . Inhibitoren sind Stoffe, die die Aktivität einer bestimmten biochemischen Reaktion reduzieren können und oft bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten eingesetzt werden.
Forschung in der Materialwissenschaft
Pyrazolderivate, wie z. B. 4-Brom-1H-Pyrazol, werden häufig in der materialwissenschaftlichen Forschung verwendet . Sie können bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including 4-Bromo-1-isopropenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
Pyrazole derivatives, a group to which 4-bromo-1-isopropenyl-1h-pyrazole belongs, have been reported to inhibit liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could be inferred that it may interfere with the metabolic pathways involving the enzymes it inhibits .
Pharmacokinetics
It is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As an enzyme inhibitor, it could potentially alter the normal function of the enzymes it targets, leading to changes at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-isopropenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase This enzyme is crucial in the metabolism of alcohols in the liver, and inhibition by 4-Bromo-1-isopropenyl-1H-pyrazole can affect the detoxification process
Cellular Effects
The effects of 4-Bromo-1-isopropenyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cell behavior and function, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 4-Bromo-1-isopropenyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting liver alcohol dehydrogenase . This inhibition can lead to changes in gene expression and metabolic flux, affecting the overall metabolic state of the cell. The compound’s ability to bind to specific enzymes and proteins highlights its potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-isopropenyl-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1-isopropenyl-1H-pyrazole remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-isopropenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Bromo-1-isopropenyl-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its role as an enzyme inhibitor affects the levels of metabolites and the overall metabolic state of the cell. The compound’s interactions with metabolic pathways make it a valuable tool for studying metabolic regulation and enzyme function.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-isopropenyl-1H-pyrazole is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution within tissues can affect its biochemical activity and overall efficacy in experimental settings.
Subcellular Localization
The subcellular localization of 4-Bromo-1-isopropenyl-1H-pyrazole is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity
Eigenschaften
IUPAC Name |
4-bromo-1-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(2)9-4-6(7)3-8-9/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVKXKFBRQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280587 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628214-20-9 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628214-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


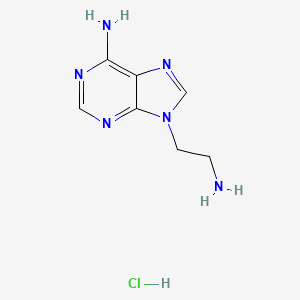
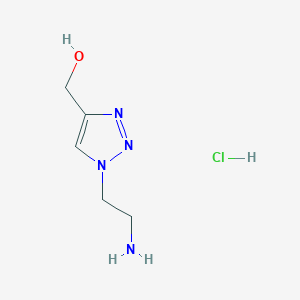
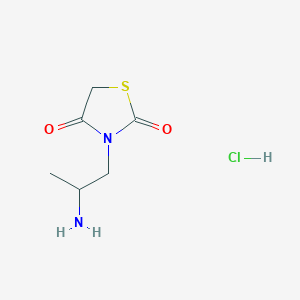




![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

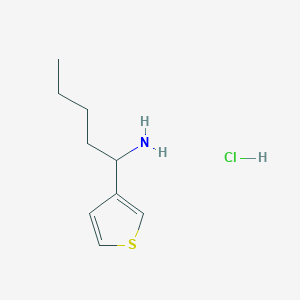

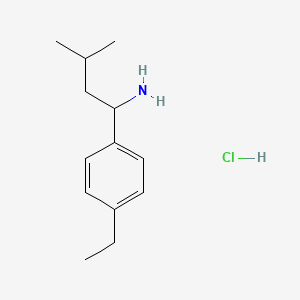
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)

